Molecular Weight and Halogen Mass Contribution: Target Compound vs. Non-Fluorinated Bromo Analog
The target compound exhibits a molecular weight of 301.15 g/mol, which is approximately 18 g/mol higher than the non-fluorinated analog, ethyl 1-(4-bromophenyl)cyclobutanecarboxylate (MW 283.16 g/mol, CAS 485828-16-8) [1]. This 6.3% increase is attributable to the replacement of the aromatic C–H (position 2) with a C–F bond (ΔMW = +18), which alters lipophilicity and metabolic stability in downstream compounds [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 301.15 |
| Comparator Or Baseline | Ethyl 1-(4-bromophenyl)cyclobutanecarboxylate: 283.16 |
| Quantified Difference | +17.99 g/mol (+6.3%) |
| Conditions | Calculated from molecular formula: Target C13H14BrFO2 vs. Comparator C13H15BrO2 |
Why This Matters
This MW difference directly impacts chromatographic retention behavior and LC-MS detection sensitivity, requiring adjusted analytical methods for purity assessment in procurement quality control.
- [1] Molaid. 1-(4-Bromophenyl)cyclobutanecarboxylate, ethyl ester. CAS 485828-16-8. Boiling point: 324.3±35.0 °C (Predicted); Density: 1.388±0.06 g/cm3 (Predicted); LogP: 3.7. View Source
- [2] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-30. doi: 10.1039/B610213C. View Source
